molecular formula C22H23N3O2S B12311354 [(1h-1,3-Benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine

[(1h-1,3-Benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine

Cat. No.: B12311354
M. Wt: 393.5 g/mol
InChI Key: WPKVLNVHJJPTEZ-UHFFFAOYSA-N
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Description

(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine is a complex organic compound with a molecular weight of 393.51 g/mol This compound features a benzimidazole core linked to a substituted phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine is unique due to its combination of a benzimidazole core and a substituted phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C22H23N3O2S/c1-2-26-21-12-16(9-10-20(21)27-15-17-6-5-11-28-17)13-23-14-22-24-18-7-3-4-8-19(18)25-22/h3-12,23H,2,13-15H2,1H3,(H,24,25)

InChI Key

WPKVLNVHJJPTEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=NC3=CC=CC=C3N2)OCC4=CC=CS4

Origin of Product

United States

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